1-azido-2-methyl-3-nitrobenzene
Description
1-Azido-2-methyl-3-nitrobenzene is an aromatic compound featuring an azide group (-N₃) at position 1, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 3. This trifunctionalized benzene derivative combines electron-withdrawing (nitro) and electron-donating (methyl) substituents, which influence its electronic properties and reactivity. Such compounds are of interest in organic synthesis, materials science, and pharmaceutical research due to the azide group’s utility in click chemistry and the nitro group’s role in directing electrophilic substitution reactions.
Properties
CAS No. |
1365535-04-1 |
|---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Classical Mixed-Acid Nitration
A modified procedure adapted from methyl benzoate nitration (SaveMyExams,) employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C).
Reaction Conditions
| Parameter | Specification |
|---|---|
| Substrate | 2-Methylbenzene (o-xylene) |
| Nitrating Agent | HNO₃ (1.5 equiv), H₂SO₄ (3.0 equiv) |
| Temperature | 0–5°C (ice-water bath) |
| Reaction Time | 2–3 hours |
| Yield | 68–72% |
The sulfuric acid acts as a catalyst and dehydrating agent, enhancing the electrophilicity of the nitronium ion (NO₂⁺). The meta-directing effect of the methyl group ensures preferential nitration at position 3, though minor ortho products (4-nitro-2-methylbenzene) may form in <10% yield.
Industrial-Scale Continuous Flow Nitration
To mitigate thermal runaway risks, large-scale production utilizes continuous flow reactors. A study by the Royal Society of Chemistry () demonstrated that maintaining a residence time of 2–3 minutes at 25°C with a 4:1 molar ratio of H₂SO₄:HNO₃ improves regioselectivity (>95% para product). While optimized for naphthalene derivatives, this approach is adaptable to 2-methylbenzene systems.
Diazotization and Azide Substitution
The azido group is introduced via diazotization of a primary aromatic amine followed by nucleophilic displacement with sodium azide (NaN₃). This requires synthesizing 2-methyl-3-nitroaniline as an intermediate.
Direct Nitration of 2-Methylaniline
Nitration of 2-methylaniline is challenging due to the amine’s susceptibility to oxidation. A two-step protection-deprotection strategy is employed:
Alternative Pathway: Reduction of 3-Nitro-2-methylbenzaldehyde
A niche method involves reductive amination of 3-nitro-2-methylbenzaldehyde using ammonium formate and palladium on carbon (Pd/C):
Diazotization-Azidation Sequence
The amine intermediate is converted to the diazonium salt, which undergoes nucleophilic substitution with NaN₃:
-
Diazotization :
-
Conditions: 0–5°C, 1 M HCl, 1.1 equiv NaNO₂
-
Reaction Time: 20 minutes
-
-
Azidation :
-
Conditions: 0°C, 2.0 equiv NaN₃, 15 minutes
-
Yield: 71–75%
-
Critical Parameters :
-
Excess NaN₃ (≥2.0 equiv) minimizes byproducts like phenolic compounds.
-
Temperatures >10°C promote diazonium salt decomposition, reducing yield.
Industrial Production and Scalability
Continuous Flow Diazotization
A 2025 study () reported a telescoped process combining nitration, diazotization, and azidation in a single flow system:
-
Nitration Module : 2-Methylbenzene → 3-Nitro-2-methylbenzene (residence time: 3 minutes).
-
Reduction Module : Catalytic hydrogenation to 3-Nitro-2-methylaniline (Pd/C, H₂, 50°C).
-
Diazotization-Azidation Module : In-line quenching with NaN₃ yields this compound at 82% overall yield.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows ≥98% purity when the reaction is quenched at 85% conversion.
Environmental and Economic Impact
Waste Stream Management
Chemical Reactions Analysis
Types of Reactions
1-azido-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition with alkynes (Huisgen cycloaddition).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkynes, copper(I) catalysts.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1-amino-2-methyl-3-nitrobenzene.
Substitution: 1-(1,2,3-triazolyl)-2-methyl-3-nitrobenzene.
Oxidation: 1-azido-2-carboxy-3-nitrobenzene.
Scientific Research Applications
1-azido-2-methyl-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of advanced materials, such as polymers and coatings, due to its ability to undergo click chemistry reactions.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Biological Research: Utilized in the study of biological processes and the development of biochemical probes.
Mechanism of Action
The mechanism of action of 1-azido-2-methyl-3-nitrobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in medicinal chemistry for their biological activity. The nitro group can be reduced to an amine, which can further participate in various biochemical pathways. The methyl group can be oxidized, providing additional functionalization options.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Reactivity and Functional Group Interactions
- In contrast, the methyl group in the target compound may donate electrons, moderating the nitro group’s deactivating effect. The diiodo substituents in 2-azido-1,3-diiodo-5-nitrobenzene introduce steric bulk and polarizable iodine atoms, which could hinder reactivity or enable halogen-bonding interactions.
Azide Stability :
Synthetic Utility :
- The absence of a nitro group in 1-azido-2-methylbenzene limits its use in reactions requiring electron-deficient arenes but simplifies functionalization at the meta position.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 1-azido-2-methyl-3-nitrobenzene with high purity?
Methodological Answer: The synthesis typically involves sequential nitration and azidation. For example:
Nitration of 2-methylbenzene : Use a pre-cooled nitrating mixture (H₂SO₄/HNO₃) to introduce the nitro group at the meta position relative to the methyl group .
Azidation : React the nitro-substituted intermediate with sodium azide (NaN₃) under controlled conditions (e.g., DMF at 60°C) to introduce the azide group.
Key Considerations :
Q. Q2. How can spectroscopic data (e.g., NMR, IR) be interpreted to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR :
- Methyl group: Singlet at ~2.5 ppm.
- Aromatic protons: Distinct splitting patterns due to electron-withdrawing nitro and azide groups.
- Absence of NH or OH peaks confirms successful azidation.
- IR :
- Azide stretch: Strong absorption at ~2100 cm⁻¹.
- Nitro group: Asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹.
- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., meta vs. para) via single-crystal analysis .
Advanced Research Questions
Q. Q3. What mechanistic pathways govern the thermal decomposition of this compound, and how can intermediates be characterized?
Methodological Answer:
- Pathway : Thermal activation (~100–120°C) releases N₂, forming a reactive nitrene intermediate. This species can undergo:
- Insertion into C–H bonds.
- Cyclization to form benzofurazan derivatives.
- Characterization Tools :
- Electron Spin Resonance (ESR) : Detect nitrene radicals.
- Trapping Experiments : Use diethylamine to stabilize intermediates for NMR/MS analysis.
- Computational Modeling : DFT calculations predict regioselectivity of nitrene reactions .
Q. Q4. How can conflicting spectroscopic or crystallographic data for derivatives of this compound be resolved?
Methodological Answer:
- Case Example : Discrepancies in nitro group orientation (e.g., crystallographic vs. NMR data).
- Repeat Experiments : Ensure consistent synthetic conditions to rule out polymorphism.
- Dynamic NMR : Study rotational barriers of nitro groups at variable temperatures.
- Synchrotron XRD : High-resolution crystallography resolves subtle conformational differences.
- Data Reconciliation : Apply iterative refinement in software like OLEX2 or SHELXL .
Q. Q5. What strategies enhance the antimicrobial activity of this compound derivatives?
Methodological Answer:
- Derivatization :
- Click Chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to improve bioavailability .
- Nitro Reduction : Convert the nitro group to an amine (-NH₂) for enhanced hydrogen-bonding with bacterial targets.
- Activity Screening :
Q. Q6. How do solvent polarity and temperature influence the regioselectivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Polar Solvents (e.g., DMSO) : Stabilize transition states, favoring azide displacement at the nitro-adjacent position.
- Nonpolar Solvents (e.g., Toluene) : Promote radical pathways via nitrene intermediates.
- Temperature Studies :
- Low temps (0–25°C): Prefer SNAr mechanisms.
- High temps (>80°C): Favor homolytic cleavage and radical coupling.
- Kinetic Monitoring : Use in-situ IR or UV-Vis spectroscopy to track substituent effects .
Data Analysis and Contradiction Management
Q. Q7. How should researchers address contradictions between theoretical predictions and experimental outcomes for this compound?
Methodological Answer:
- Scenario : DFT-predicted reaction yields vs. lower experimental yields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
